(R)-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features an indolizine ring system, which is known for its biological activity and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol typically involves the construction of the indolizine ring followed by the introduction of the ethanol side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the indolizine ring through cyclization of appropriate precursors.
Reduction Reactions: Introduction of the ethanol group via reduction of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to aldehyde or carboxylic acid.
Reduction: Further reduction of the indolizine ring or ethanol group.
Substitution: Introduction of different functional groups on the indolizine ring or ethanol side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine ring structures.
Chiral Alcohols: Compounds with similar chiral centers and alcohol functional groups.
Uniqueness
®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol is unique due to its specific combination of the indolizine ring and chiral ethanol side chain, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H15NO |
---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-[(8R)-5,6,7,8-tetrahydroindolizin-8-yl]ethanol |
InChI |
InChI=1S/C10H15NO/c12-8-5-9-3-1-6-11-7-2-4-10(9)11/h2,4,7,9,12H,1,3,5-6,8H2/t9-/m1/s1 |
InChI-Schlüssel |
YPCMYAYYUWEZLI-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](C2=CC=CN2C1)CCO |
Kanonische SMILES |
C1CC(C2=CC=CN2C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.